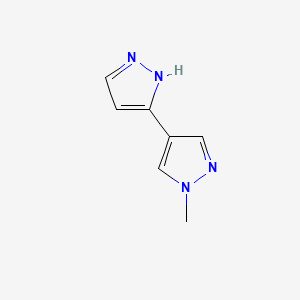

1'-methyl-1H,1'H-3,4'-bipyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1’-methyl-1H,1’H-3,4’-bipyrazole” is a type of bipyrazole compound. Bipyrazoles are critical structural motifs often observed in natural products, functional materials, and molecules of medicinal interest . They have been recognized as desirable templates for the creation of promising energetic compounds due to the suitable combination of high energy content, sensitivity, and thermal stability .

Synthesis Analysis

The synthesis of bipyrazoles involves various methods such as vicarious nucleophilic substitution of hydrogen atom, cine substitution of an N-nitro group, Hofmann rearrangement of amide group, reduction of a nitro group, and nucleophilic ipso-substitution of a nitro group . The oxidation reaction of 3,3′,5,5′-tetramethyl-1H,1′H-4,4′-bipyrazole in the HNO3–Fe3+ system unexpectedly resulted in the formation of 1Н-pyrazole-3,4,5-tricarboxylic acid .

Chemical Reactions Analysis

The chemical reactions involving bipyrazoles are complex and diverse. For instance, the oxidation reaction of 3,3′,5,5′-tetramethyl-1H,1′H-4,4′-bipyrazole in the HNO3–Fe3+ system led to the formation of 1Н-pyrazole-3,4,5-tricarboxylic acid .

Physical And Chemical Properties Analysis

The physical and chemical properties of bipyrazoles can vary depending on their specific structure and composition. For instance, the presence of an amino group in nitropyrazole derivatives not only improves the thermal stability and in many cases also the density of such compounds, but also provides opportunities for the introduction of additional energetic functional groups .

Applications De Recherche Scientifique

Synthesis of Bipyrazole Derivatives

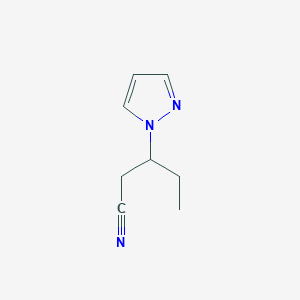

“1’-methyl-1H,1’H-3,4’-bipyrazole” is used in the synthesis of bipyrazole and 1,3,4-thiadiazole derivatives . It’s involved in various reactions as a reagent for the preparation of new pyrazolylhydrazonoyl bromides .

Preparation of Aminothiazoles

This compound is used as a reagent for the preparation of aminothiazoles, which are known to be γ-secretase modulators . These modulators are important in the study of Alzheimer’s disease and other neurodegenerative disorders.

Potential JAK2 Inhibitors

“1’-methyl-1H,1’H-3,4’-bipyrazole” is used in the synthesis of amino-pyrido-indol-carboxamides, which are potential JAK2 inhibitors . JAK2 inhibitors are being researched for their potential in myeloproliferative disorders therapy.

TGF-β1 and Active A Signaling Inhibitors

This compound is also used in the synthesis of pyridine derivatives, which are TGF-β1 and active A signaling inhibitors . These inhibitors are being studied for their potential in the treatment of various diseases, including cancer.

Inhibitors of c-Met Kinase

“1’-methyl-1H,1’H-3,4’-bipyrazole” is used in the synthesis of MK-2461 analogs, which are inhibitors of c-Met kinase . These inhibitors are being researched for their potential in the treatment of cancer.

Anticancer, Antibacterial, and Antiviral Agents

1,3’-bipyrazoles, which can be synthesized using “1’-methyl-1H,1’H-3,4’-bipyrazole”, display a broad variety of therapeutic activities . They have been reported to possess potential anticancer, antibacterial, and antiviral activities .

Pesticides and Lithium Ionophores

Bipyrazoles synthesized using “1’-methyl-1H,1’H-3,4’-bipyrazole” have been developed as pesticides and lithium ionophores . They are also used in the photographic and paint industry .

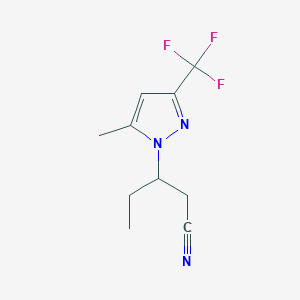

Fungicides

The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group, which can be synthesized using “1’-methyl-1H,1’H-3,4’-bipyrazole”, has been used in the development of several commercial fungicides .

Mécanisme D'action

The mechanism of action of bipyrazoles is not fully understood. However, they are known to interact with DNA, which makes them potential targets for drug development .

Safety and Hazards

Orientations Futures

The future directions in the study of bipyrazoles include the design of new, safe, and environmentally benign energetic materials . There is also a significant interest in the synthesis and characterization of polynitrogen heterocycles . The development of new palladium (II) complexes of platinum (II) analogs as antineoplastic agents is another promising direction .

Propriétés

IUPAC Name |

1-methyl-4-(1H-pyrazol-5-yl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-11-5-6(4-9-11)7-2-3-8-10-7/h2-5H,1H3,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATHPLFBPBOGBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-methyl-1H,1'H-3,4'-bipyrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(1-methyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate](/img/structure/B7785217.png)

![Methyl 6-methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B7785224.png)

![methyl 6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7785240.png)

![methyl 1-(4-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7785272.png)

![3-(Difluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B7785279.png)

![3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide](/img/structure/B7785284.png)

![ethyl (4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetate](/img/structure/B7785305.png)

![Methyl 1,3-dimethyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7785306.png)